![molecular formula C20H26N2O2S B4183244 (4-ETHYL-5-METHYL-3-THIENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B4183244.png)
(4-ETHYL-5-METHYL-3-THIENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE
Overview
Description
(4-ETHYL-5-METHYL-3-THIENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a thienylcarbonyl group and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ETHYL-5-METHYL-3-THIENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of the Thienylcarbonyl Intermediate: The thienylcarbonyl intermediate can be synthesized by reacting 4-ethyl-5-methylthiophene with a suitable acylating agent under acidic conditions.
Formation of the Methoxybenzyl Intermediate: The methoxybenzyl intermediate can be synthesized by reacting 3-methoxybenzyl chloride with a suitable nucleophile under basic conditions.
Coupling Reaction: The final step involves the coupling of the thienylcarbonyl intermediate with the methoxybenzyl intermediate in the presence of a piperazine derivative under suitable reaction conditions, such as the use of a coupling agent and a solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-ETHYL-5-METHYL-3-THIENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(4-ETHYL-5-METHYL-3-THIENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4-ETHYL-5-METHYL-3-THIENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-methyl-5-ethyl-3-thienyl)carbonyl]-4-(3-methoxybenzyl)piperazine
- 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-methoxybenzyl)piperazine
- 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-ethoxybenzyl)piperazine
Uniqueness
(4-ETHYL-5-METHYL-3-THIENYL)[4-(3-METHOXYBENZYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern on the piperazine ring and the presence of both thienylcarbonyl and methoxybenzyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-4-18-15(2)25-14-19(18)20(23)22-10-8-21(9-11-22)13-16-6-5-7-17(12-16)24-3/h5-7,12,14H,4,8-11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSIRCQOQSUOOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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